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Compound of Interest

Compound Name: 4-Vinylbiphenyl

Cat. No.: B1584822 Get Quote

Spectroscopic Analysis of 4-Vinylbiphenyl: A
Technical Guide
This guide provides an in-depth analysis of 4-Vinylbiphenyl using Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is

intended for researchers, scientists, and professionals in drug development and materials

science who require a detailed understanding of the spectroscopic characteristics of this

compound.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Vinylbiphenyl.

Table 1: ¹H NMR Spectroscopic Data for 4-Vinylbiphenyl

Solvent: CDCl₃, Frequency: 400 MHz
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

7.65 - 7.55 m - 4H

Aromatic Protons

(H-2, H-6, H-2',

H-6')

7.48 - 7.40 m - 2H
Aromatic Protons

(H-3', H-5')

7.38 - 7.32 m - 1H
Aromatic Proton

(H-4')

6.75 dd 17.6, 10.9 1H
Vinyl Proton (-

CH=)

5.80 d 17.6 1H
Vinyl Proton

(=CH₂, trans)

5.28 d 10.9 1H
Vinyl Proton

(=CH₂, cis)

Table 2: ¹³C NMR Spectroscopic Data for 4-Vinylbiphenyl

Solvent: CDCl₃, Frequency: 101 MHz
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Chemical Shift (δ, ppm) Assignment (Predicted)

140.9 Quaternary Aromatic Carbon (C-1')

140.6 Quaternary Aromatic Carbon (C-4)

136.9 Quaternary Aromatic Carbon (C-1)

136.4 Vinyl Carbon (-CH=)

128.8 Aromatic CH (C-3', C-5')

127.6 Aromatic CH (C-2, C-6)

127.4 Aromatic CH (C-4')

127.0 Aromatic CH (C-2', C-6')

126.5 Aromatic CH (C-3, C-5)

114.4 Vinyl Carbon (=CH₂)

Table 3: Predicted Infrared (IR) Absorption Data for 4-Vinylbiphenyl

Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H Stretch Aromatic & Vinyl

1628 C=C Stretch Vinyl

1600 - 1450 C=C Stretch Aromatic Ring

990, 910 C-H Bend (Out-of-Plane) Monosubstituted Vinyl

840 C-H Bend (Out-of-Plane) 1,4-Disubstituted Benzene

760, 695 C-H Bend (Out-of-Plane) Monosubstituted Benzene

Table 4: Mass Spectrometry Data for 4-Vinylbiphenyl
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m/z Value Interpretation

180 [M]⁺ (Molecular Ion)

179 [M-H]⁺

178 [M-2H]⁺

152 [M-C₂H₄]⁺ (Loss of ethylene)

Experimental Workflows and Methodologies
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4-Vinylbiphenyl.
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Workflow for Spectroscopic Analysis of 4-Vinylbiphenyl

Sample Preparation

Spectroscopic Measurement

Data Processing & Interpretation

4-Vinylbiphenyl Sample

Dissolve in appropriate
deuterated solvent (NMR)

or prepare sample
(IR, MS)

NMR Spectrometer
(¹H, ¹³C) FT-IR Spectrometer Mass Spectrometer

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Spectrum
(Baseline Correction) Analyze Mass Spectrum

Interpret Spectra
(Chemical Shifts, Coupling,

Functional Groups, m/z)

Structure Elucidation &
Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of 4-Vinylbiphenyl.

Detailed Experimental Protocols
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Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure and

proton/carbon environments of 4-Vinylbiphenyl.

Instrumentation:

A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 4-Vinylbiphenyl.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16 to 64, depending on sample concentration.

Relaxation Delay (d1): 1.0 seconds.

Acquisition Time: Approximately 4 seconds.

Spectral Width: -2 to 12 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay (d1): 2.0 seconds.

Acquisition Time: Approximately 1-2 seconds.
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Spectral Width: -10 to 220 ppm.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum manually or automatically.

Perform baseline correction.

Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃

solvent peak at 77.16 ppm.

Integrate the signals in the ¹H spectrum.

Assign peaks based on chemical shifts, coupling constants, and integration values.

Objective: To identify the functional groups present in 4-Vinylbiphenyl by measuring the

absorption of infrared radiation.

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer, for instance, a Bruker Tensor 27 FT-IR.[1]

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Vinylbiphenyl with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place a portion of the powder into a pellet press.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent

KBr pellet.

IR Spectrum Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum to produce

a transmittance or absorbance spectrum.

Perform baseline correction if necessary.

Identify and label the major absorption peaks.

Correlate the observed absorption bands with specific functional group vibrations.

Objective: To determine the molecular weight and fragmentation pattern of 4-Vinylbiphenyl.

Instrumentation:

A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample

introduction and separation.

Sample Preparation:

Prepare a dilute solution of 4-Vinylbiphenyl (approximately 1 mg/mL) in a volatile organic

solvent such as dichloromethane or methanol.

If using GC-MS, inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Mass Spectrum Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.
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Mass Range: m/z 40-400.

Ion Source Temperature: 200-250 °C.

GC Conditions (if applicable):

Column: A nonpolar capillary column (e.g., DB-5ms).

Carrier Gas: Helium.

Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high

temperature (e.g., 280 °C) to ensure elution of the compound.

Data Processing:

Identify the peak corresponding to 4-Vinylbiphenyl in the total ion chromatogram (TIC) if

using GC-MS.

Extract the mass spectrum for that peak.

Identify the molecular ion peak ([M]⁺).

Identify major fragment ions and propose fragmentation pathways. The analysis often

involves observing the loss of stable neutral molecules or radicals.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1584822#spectroscopic-analysis-of-4-vinylbiphenyl-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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